molecular formula C10H19ClN2O B1415920 Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride CAS No. 1177013-79-4

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride

Cat. No.: B1415920
CAS No.: 1177013-79-4
M. Wt: 218.72 g/mol
InChI Key: ATZBHERJFQZKGG-UHFFFAOYSA-N
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Description

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of diazepanes It is characterized by a cyclobutyl group attached to a 1,4-diazepane ring, with a methanone group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride typically involves the following steps:

    Formation of the 1,4-diazepane ring: This can be achieved through the cyclization of appropriate diamines with suitable carbonyl compounds under acidic or basic conditions.

    Introduction of the cyclobutyl group: This step involves the alkylation of the 1,4-diazepane ring with cyclobutyl halides or cyclobutyl alcohols in the presence of a base.

    Formation of the methanone group: This can be done by reacting the cyclobutyl-substituted diazepane with a suitable acylating agent, such as acyl chlorides or anhydrides.

    Conversion to hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and purification systems ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the cyclobutyl group, using reagents such as alkyl halides or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or substituted diazepanes.

Scientific Research Applications

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride can be compared with other similar compounds, such as:

    Cyclobutyl(1,4-diazepan-1-yl)methanone: Lacks the hydrochloride salt, which may affect its solubility and bioavailability.

    Cyclobutyl(1,4-diazepan-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group, leading to different chemical properties and reactivity.

    Cyclobutyl(1,4-diazepan-1-yl)propanone: Contains a propanone group, which may result in different pharmacological and chemical behavior.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclobutyl(1,4-diazepan-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(9-3-1-4-9)12-7-2-5-11-6-8-12;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZBHERJFQZKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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